N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the reaction of 2-fluorophenol with a suitable thiadiazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to inhibit the activity of enzymes involved in inflammation and cancer cell growth, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF). The compound may also induce apoptosis in cancer cells by activating certain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
- N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea
Uniqueness
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific structural features, such as the presence of a fluorophenoxy group and a thiadiazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c1-8(2)12(18)15-13-17-16-11(20-13)7-19-10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACNKMSLHRTLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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